molecular formula C10H15BrS B116146 4-Bromo-2-hexylthiophene CAS No. 155954-63-5

4-Bromo-2-hexylthiophene

Cat. No. B116146
M. Wt: 247.2 g/mol
InChI Key: KBZSJFOSBGKXIY-UHFFFAOYSA-N
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Patent
US05300499

Procedure details

From said spectra it was determined that 2-(n-hex-1-enyl)-4-bromothiophene was still present in the reaction product. The reaction product was again treated with Wilkenson's Catalyst and hydrogen, overnight. The re-treated reaction mixture was passed through a silica gel plug and eluted with hexane to yield 2.1 gms of a clear, colorless liquid having the following NMR spectra: 7.01 (s, 1H), 6.71 (s, 1H), 2.77 (t=7 Hz, 2H), 1.65 (m, 2H), 1.29-1.35 (m, 6H), 0.89 (t, J=7 Hz, 3H).
Name
2-(n-hex-1-enyl)-4-bromothiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:7]1[S:8][CH:9]=[C:10]([Br:12])[CH:11]=1)=[CH:2][CH2:3][CH2:4][CH2:5][CH3:6].[H][H]>>[CH2:1]([C:7]1[S:8][CH:9]=[C:10]([Br:12])[CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
2-(n-hex-1-enyl)-4-bromothiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CCCCC)C=1SC=C(C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The re-treated reaction mixture
WASH
Type
WASH
Details
eluted with hexane
CUSTOM
Type
CUSTOM
Details
to yield 2.1 gms of a clear, colorless liquid

Outcomes

Product
Name
Type
Smiles
C(CCCCC)C=1SC=C(C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.